8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Medicinal Chemistry Computational Chemistry Lead Optimization

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1260657-34-8) is a privileged fragment for CNS and kinase programs. The 8-fluoro substitution provides metabolic blocking at a CYP-vulnerable position and has been experimentally validated as a physicochemical bioisostere of imidazo[1,2-a]pyrimidine, enabling direct scaffold replacement in GABA_A receptor modulator design. With MW 161.14 g/mol, zero rotatable bonds, and a fixed 3-carbonitrile vector, it maximizes ligand efficiency and docking predictability for fragment-based drug discovery.

Molecular Formula C8H4FN3
Molecular Weight 161.14
CAS No. 1260657-34-8
Cat. No. B3046575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
CAS1260657-34-8
Molecular FormulaC8H4FN3
Molecular Weight161.14
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)F)C#N
InChIInChI=1S/C8H4FN3/c9-7-2-1-3-12-6(4-10)5-11-8(7)12/h1-3,5H
InChIKeyUOTRJGFBCZAZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1260657-34-8): Key Building Block for Kinase and CNS Research


8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1260657-34-8) is a fluorinated heterocyclic small molecule featuring a fused imidazo[1,2-a]pyridine core substituted with a fluorine atom at the 8-position and a nitrile group at the 3-position . It has the molecular formula C₈H₄FN₃ and a molecular weight of approximately 161.14 g/mol [1]. This compound belongs to the privileged imidazo[1,2-a]pyridine scaffold class, which is extensively utilized in medicinal chemistry for the development of kinase inhibitors and central nervous system (CNS) agents due to its favorable drug-like properties and synthetic versatility [2].

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for the 8-Fluoro-3-carbonitrile Scaffold


The position-specific fluorine substitution at the 8-position of the imidazo[1,2-a]pyridine core, in combination with the 3-carbonitrile moiety, confers distinct electronic, steric, and physicochemical properties that are not replicable by unsubstituted or differently substituted analogs. The fluorine atom at position 8 significantly withdraws electron density from the aromatic system, polarizing the scaffold and influencing both reactivity and target binding interactions in ways that position-6-fluoro or non-fluorinated analogs cannot achieve . Systematic evaluation of 8-fluoroimidazopyridines has established this substitution pattern as a validated bioisosteric replacement for imidazo[1,2-a]pyrimidines, a critical design strategy for optimizing CNS-penetrant ligands where subtle changes in heterocyclic core composition dramatically alter receptor subtype selectivity and pharmacokinetic profiles [1]. Consequently, substituting this specific building block with generic imidazo[1,2-a]pyridine-3-carbonitrile or other positional fluoro isomers introduces uncharacterized variables in electronic distribution, metabolic stability, and target engagement that can derail established SAR and reproducibility in lead optimization campaigns.

Quantitative Differentiation of 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile from Positional Isomers and In-Class Analogs


Electronic Property Differentiation: 8-Fluoro vs 6-Fluoro Substitution Pattern

The 8-fluoro substitution on the imidazo[1,2-a]pyridine scaffold produces distinct electronic polarization compared to the more common 6-fluoro positional isomer. In the 8-fluoro isomer, the fluorine atom is positioned adjacent to the bridgehead nitrogen, creating a unique electron-withdrawing effect that polarizes the fused ring system asymmetrically . This contrasts with the 6-fluoro substitution pattern (CAS 1134327-96-0), where the fluorine resides on the pyridine ring distal to the bridgehead, resulting in different resonance and inductive contributions [1]. The 8-fluoro arrangement also establishes this scaffold as a validated physicochemical mimic of imidazo[1,2-a]pyrimidine cores, a property not shared by 6-fluoro or other positional isomers [2].

Medicinal Chemistry Computational Chemistry Lead Optimization

Molecular Weight Advantage Over Halogen Analog Series for Ligand Efficiency

Among the 8-halogen-substituted imidazo[1,2-a]pyridine-3-carbonitrile series, the 8-fluoro derivative (CAS 1260657-34-8) provides the lowest molecular weight (161.14 g/mol) and smallest steric bulk compared to the corresponding 8-chloro (CAS 2106708-84-1, 177.59 g/mol) and 8-bromo (CAS 2090346-77-1, 222.04 g/mol) analogs [1]. Lower molecular weight directly correlates with improved ligand efficiency metrics and greater compliance with fragment-based lead generation guidelines [2]. The fluorine atom's small van der Waals radius (1.47 Å) minimizes steric clashes in target binding pockets compared to chlorine (1.75 Å) and bromine (1.85 Å), while still providing metabolic blocking at the 8-position [3].

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Physicochemical Mimicry of Imidazo[1,2-a]pyrimidine Core in CNS-Targeted Ligands

The 8-fluoroimidazo[1,2-a]pyridine scaffold, including the 3-carbonitrile-substituted core, has been systematically established as a physicochemical bioisosteric replacement for imidazo[1,2-a]pyrimidine heterocycles using both in silico calculations and experimental characterization [1]. This validated mimicry enables the replacement of the metabolically labile or synthetically challenging imidazopyrimidine core while maintaining comparable electronic surface properties and hydrogen-bonding capacity. In the context of GABAA receptor allosteric modulator development, ligands incorporating the 8-fluoroimidazopyridine ring demonstrate retained binding affinity profiles with potential improvements in pharmacokinetic parameters compared to the parent imidazopyrimidine scaffold [2].

CNS Drug Discovery Bioisostere Design GABAA Receptor Modulation

Structural Rigidity Advantage: Zero Rotatable Bonds for Conformational Constraint

8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile possesses zero rotatable bonds, as confirmed by computational property analysis . This complete conformational rigidity contrasts with many alternative building blocks that contain flexible substituents or pendant groups with freely rotating bonds. In fragment-based and structure-based design paradigms, conformationally constrained scaffolds reduce the entropic penalty upon target binding and typically exhibit improved selectivity profiles due to reduced conformational sampling [1]. The rigid fused bicyclic core with a fixed nitrile vector provides predictable binding orientations that facilitate rational design and computational docking with higher confidence than more flexible alternatives [2].

Computational Chemistry Molecular Design Entropy-Driven Binding

Patent-Cited Scaffold Utility in GABAA Receptor Modulation Programs

The 8-fluoroimidazo[1,2-a]pyridine scaffold, including 3-position functionalized derivatives such as the 3-carbonitrile, is explicitly claimed and exemplified in patent literature as a core structural class for GABAA receptor ligands with potential applications in treating CNS disorders [1]. This patent protection (US20060052385A1) describes a class of 8-fluoroimidazo[1,2-a]pyridine derivatives substituted at the 3-position with optionally substituted five-membered or six-membered heteroaromatic rings, highlighting the 3-carbonitrile as a key functional handle for subsequent derivatization [2]. The documented utility of this precise substitution pattern in CNS-focused intellectual property distinguishes it from unsubstituted or differently substituted imidazopyridine analogs lacking similar patent precedence.

CNS Therapeutics GABA Receptor Pharmacology Intellectual Property

Recommended Research Applications for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile Based on Differentiated Properties


Fragment-Based Lead Discovery Requiring Low-Molecular-Weight Fluorinated Scaffolds

This compound is optimal for fragment-based drug discovery (FBDD) campaigns targeting kinases, CNS receptors, or other protein classes where the imidazo[1,2-a]pyridine core is a validated privileged scaffold. With a molecular weight of 161.14 g/mol — 9.3% lower than the 8-chloro analog and 27.4% lower than the 8-bromo analog — it maximizes ligand efficiency metrics essential for fragment library inclusion [1]. The zero rotatable bonds and fixed nitrile vector ensure predictable binding orientations, reducing entropic penalties and improving computational docking reliability in fragment evolution .

CNS Drug Development Leveraging Bioisosteric Imidazopyrimidine Replacement

This building block is specifically indicated for CNS programs where imidazo[1,2-a]pyrimidine scaffolds require replacement due to metabolic instability, synthetic complexity, or intellectual property constraints. The 8-fluoroimidazo[1,2-a]pyridine core has been experimentally validated as a physicochemical bioisostere of imidazopyrimidine, maintaining comparable electrostatic surface properties and hydrogen-bonding capacity while potentially offering improved CNS permeability [1]. This validated mimicry directly supports the design of GABAA receptor allosteric modulators and related CNS-targeted small molecules .

Kinase Inhibitor Lead Optimization Using 8-Position Metabolic Blocking

For kinase inhibitor programs utilizing imidazo[1,2-a]pyridine-3-carbonitrile cores, the 8-fluoro substitution provides strategic metabolic blocking at a position vulnerable to oxidative metabolism. The fluorine atom at position 8, with its strong electron-withdrawing effect and small steric footprint, protects this site from CYP-mediated oxidation without introducing the steric bulk or molecular weight penalties associated with chlorine or bromine substitution [1]. This enables maintenance of potent kinase binding while improving metabolic stability parameters, a critical consideration in optimizing compounds derived from imidazopyridine-based c-Met, PI3K, or CDK inhibitor series .

Synthetic Methodology Development Using Nitrile Handle Chemistry

The 3-carbonitrile group provides a versatile synthetic handle for subsequent derivatization, including hydrolysis to carboxylic acids, reduction to aminomethyl groups, conversion to tetrazoles via click chemistry, or transformation to amidines and amidoximes [1]. This functional group versatility, combined with the defined electronic effects of the 8-fluoro substitution, makes this compound a valuable building block for developing and validating novel synthetic methodologies for heterocyclic functionalization . The compound's availability at 95-98% purity from multiple commercial sources supports reproducible methodology development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.